2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline
Description
2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline (CAS: 1233955-12-8) is a halogenated nitroaniline derivative characterized by a benzene ring substituted with a fluorine atom at position 2, a nitro group (-NO₂) at position 6, and a 3-methoxypropylamine (-NH-(CH₂)₃-OCH₃) group at position 1 (the aniline nitrogen) . This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its structural features—particularly the fluorine atom and methoxypropyl chain—influence its electronic properties, solubility, and reactivity. CymitQuimica lists it as a specialty chemical available in 1g quantities, though pricing requires direct inquiry .
Properties
IUPAC Name |
2-fluoro-N-(3-methoxypropyl)-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3/c1-16-7-3-6-12-10-8(11)4-2-5-9(10)13(14)15/h2,4-5,12H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTQMIJZUJULIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=CC=C1F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241809 | |
| Record name | 2-Fluoro-N-(3-methoxypropyl)-6-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-12-8 | |
| Record name | 2-Fluoro-N-(3-methoxypropyl)-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-(3-methoxypropyl)-6-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline typically involves several steps. One common method includes the nitration of 2-fluoroaniline to introduce the nitro group, followed by the alkylation of the resulting nitroaniline with 3-methoxypropyl bromide. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can replace the fluorine atom with a methoxy group.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various solvents like ethanol and DMF. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its functional groups allow for modifications that result in products with desired properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen Substitution: 2-Chloro-N-(3-methoxypropyl)-6-nitroaniline
Key Differences :
- Halogen : The chlorine atom replaces fluorine in this analog (CAS: 191728-86-6). Chlorine has a larger atomic radius and lower electronegativity than fluorine, reducing the electron-withdrawing effect on the aromatic ring.
- Reactivity : Chlorine’s lower electronegativity may decrease the compound’s susceptibility to nucleophilic aromatic substitution compared to the fluorine analog.
Alkoxy Chain Variation: 2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline
Key Differences :
- Chain Length : The methoxy group is attached to a shorter ethyl chain (-OCH₂CH₃) instead of a propyl chain (-O(CH₂)₃).
- Availability: Discontinued by CymitQuimica , possibly due to lower stability or demand, though another supplier lists it as available upon inquiry (Ref: 10-F063343) .
Simplified Nitroanilines: 3-Nitroaniline and 4-Nitroaniline
Key Differences :
- Substituents : These lack both the halogen and alkoxypropyl/ethyl groups, resulting in simpler structures (e.g., 4-nitroaniline, CAS: 99-09-2) .
- Applications : Used as dye intermediates or analytical standards , their reduced steric hindrance and electronic modulation make them less suited for complex synthetic pathways requiring targeted reactivity.
Comparative Data Table
EWG = Electron-Withdrawing Group; OCH₃Pr = 3-methoxypropyl; OCH₃Et = 2-methoxyethyl
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, favoring electrophilic substitutions at specific positions .
- Solubility and Bioactivity : The 3-methoxypropyl chain in the target compound likely improves solubility in polar aprotic solvents compared to shorter-chain analogs, enhancing its utility in synthetic chemistry .
- Synthetic Challenges : The discontinuation of the 2-methoxyethyl analog may reflect difficulties in stabilizing the shorter alkoxy chain during synthesis or purification.
Biological Activity
2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluoro group at the 2-position, a methoxy group at the 3-position, and a nitro group at the 6-position of a benzene ring. Its molecular formula is C12H14FN3O3, which contributes to its distinct electronic properties that can influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Character : The nitro group enhances electrophilicity, making the compound susceptible to nucleophilic attack, which can lead to interactions with biological macromolecules such as proteins and nucleic acids.
- Binding Affinity : Studies suggest that structurally similar compounds can selectively bind to biological targets like enzymes or receptors. Investigations using molecular docking techniques have indicated potential binding sites for this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Nitration : Introduction of the nitro group to the aniline derivative.
- Fluorination : Substitution at the 2-position using fluorinating agents.
- Alkylation : Attaching the methoxypropyl group through alkylation reactions.
Optimizations in industrial settings often utilize continuous flow reactors to enhance yield and purity.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with this compound:
| Compound Name | Key Differences |
|---|---|
| 2-Fluoro-3-nitrobenzenamine | Lacks the methoxy group |
| 3-Methoxy-6-nitrobenzenamine | Lacks the fluoro group |
| 2-Fluoro-6-nitrobenzenamine | Lacks the methoxy group |
| 4-Chloro-5-fluoro-2-nitroaniline | Contains chlorine instead of fluorine |
| 1-Chloro-3-fluoro-5-nitrobenzene | Different positioning of functional groups |
These comparisons illustrate how variations in functional groups can affect biological activity and reactivity profiles, highlighting the importance of structure-activity relationships (SAR) in drug design.
Case Studies and Research Findings
While direct studies on this compound are sparse, related compounds have been evaluated for their biological activities:
- Antitubercular Activity : A study on related compounds demonstrated significant antimicrobial activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL for some derivatives .
- Cytotoxicity Assays : Other derivatives have been tested against various tumor cell lines, assessing their potential as anticancer agents. Results indicated varying degrees of cytotoxicity, suggesting that modifications in structure can lead to enhanced or diminished biological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
